An In-depth Technical Guide to 2-(3-fluorophenyl)ethane-1-sulfonamide: Synthesis, Physicochemical Characterization, and Preclinical Evaluation
An In-depth Technical Guide to 2-(3-fluorophenyl)ethane-1-sulfonamide: Synthesis, Physicochemical Characterization, and Preclinical Evaluation
Abstract
This whitepaper provides a comprehensive technical overview of 2-(3-fluorophenyl)ethane-1-sulfonamide, a synthetic compound with potential applications in medicinal chemistry. Given the limited direct literature on this specific molecule, this guide synthesizes information from analogous structures and foundational chemical principles to project its chemical properties, outline a robust synthetic route, and propose a comprehensive preclinical evaluation workflow. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel sulfonamide-based therapeutic agents. We will delve into the rationale behind experimental design, emphasizing the interplay between chemical structure and biological activity, and provide detailed protocols for its synthesis and initial in vitro characterization.
Introduction: The Scientific Rationale
The molecule 2-(3-fluorophenyl)ethane-1-sulfonamide incorporates three key structural motifs that are of significant interest in drug discovery: a phenethylamine backbone, a sulfonamide functional group, and a fluorine substituent on the aromatic ring.
-
The Phenethylamine Scaffold: This structural framework is prevalent in a vast array of neuroactive compounds, including neurotransmitters (e.g., dopamine, norepinephrine) and various classes of pharmaceuticals. Its presence suggests a potential for interaction with biological amine receptors.
-
The Sulfonamide Group: The sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial, diuretic, anticonvulsant, and anti-inflammatory drugs.[1][2] It is often employed as a bioisostere for carboxylic acids, offering advantages such as increased metabolic stability, enhanced membrane permeability, and different pKa properties.[3][4][5] The replacement of a carboxylic acid with a sulfonamide can significantly alter a compound's pharmacokinetic and pharmacodynamic profile.[6][7]
-
Fluorine Substitution: The introduction of a fluorine atom into a drug candidate can have profound effects on its physicochemical and biological properties. Fluorine's high electronegativity can modulate the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[8]
The combination of these features in 2-(3-fluorophenyl)ethane-1-sulfonamide presents a compelling case for its synthesis and characterization as a potential lead compound in various therapeutic areas.
Synthesis and Purification
The synthesis of 2-(3-fluorophenyl)ethane-1-sulfonamide can be approached through a well-established two-step sequence starting from the commercially available 2-(3-fluorophenyl)ethan-1-amine. A general strategy for synthesizing sulfonamides from amines involves reaction with a sulfonyl chloride.[9][10]
Synthetic Workflow
The proposed synthetic route is depicted below. This pathway is designed for efficiency and amenability to scale-up.
Caption: Proposed two-step synthesis of 2-(3-fluorophenyl)ethane-1-sulfonamide.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(3-fluorophenyl)ethane-1-sulfonyl chloride
-
Diazotization: To a stirred solution of 2-(3-fluorophenyl)ethan-1-amine (1.0 eq) in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes.
-
Sulfonylation: The cold diazonium salt solution is then added portion-wise to a stirred solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
Work-up and Isolation: The reaction mixture is poured onto ice-water and the resulting precipitate is collected by filtration. The crude product is then dissolved in a suitable organic solvent (e.g., dichloromethane), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-(3-fluorophenyl)ethane-1-sulfonyl chloride.
Step 2: Synthesis of 2-(3-fluorophenyl)ethane-1-sulfonamide
-
Amination: The crude 2-(3-fluorophenyl)ethane-1-sulfonyl chloride from the previous step is dissolved in a suitable solvent such as tetrahydrofuran (THF). The solution is cooled to 0 °C and aqueous ammonia (excess) is added dropwise.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 1-2 hours and monitored by thin-layer chromatography (TLC). Upon completion, the THF is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(3-fluorophenyl)ethane-1-sulfonamide.
Physicochemical and Spectroscopic Characterization
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Significance |
| Molecular Formula | C8H10FNO2S | Defines the elemental composition. |
| Molecular Weight | 203.23 g/mol | Important for stoichiometric calculations and mass spectrometry. |
| pKa | ~9-10 | The sulfonamide N-H proton is weakly acidic. This is a key difference from its carboxylic acid bioisostere (pKa ~4-5) and influences its ionization state at physiological pH.[4] |
| logP | ~1.5 - 2.5 | This predicted lipophilicity suggests moderate cell membrane permeability, a crucial factor for oral bioavailability. |
| Aqueous Solubility | Low to moderate | The presence of the polar sulfonamide group may be offset by the hydrophobic phenyl and ethyl components. Solubility is a critical parameter for formulation and in vitro assays.[11] |
Predicted Spectroscopic Data
-
1H NMR:
-
Aromatic Protons (Ar-H): Multiple signals in the range of δ 6.9-7.4 ppm, showing complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
Methylene Protons (-CH2-CH2-): Two triplets, one around δ 3.0-3.2 ppm (adjacent to the phenyl ring) and another around δ 3.3-3.5 ppm (adjacent to the sulfonamide).
-
Sulfonamide Protons (-SO2NH2): A broad singlet around δ 7.0-7.5 ppm, which is exchangeable with D2O.
-
-
13C NMR:
-
Aromatic Carbons: Signals between δ 110-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant.
-
Methylene Carbons: Two signals in the aliphatic region, typically between δ 30-50 ppm.
-
-
IR Spectroscopy:
-
N-H Stretching: Two bands around 3350 and 3250 cm-1 for the asymmetric and symmetric vibrations of the primary sulfonamide.[12]
-
S=O Stretching: Strong, characteristic absorptions around 1330 cm-1 (asymmetric) and 1160 cm-1 (symmetric).[12]
-
C-F Stretching: A strong band in the region of 1100-1250 cm-1.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M+): A peak at m/z = 203.
-
Key Fragmentation Patterns: Loss of SO2NH2 (m/z = 123) and benzylic cleavage to form the fluorotropylium ion (m/z = 109).
-
Preclinical Evaluation: An In Vitro ADME/DMPK Workflow
To assess the drug-like properties of 2-(3-fluorophenyl)ethane-1-sulfonamide, a series of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and DMPK (Drug Metabolism and Pharmacokinetics) assays are essential.[13][14] This early-stage characterization helps to identify potential liabilities and guide further optimization.[11][15]
Caption: A streamlined workflow for the in vitro ADME/DMPK evaluation.
Detailed Protocols for Key In Vitro Assays
A. Aqueous Solubility Assay (Thermodynamic)
-
Sample Preparation: A stock solution of the test compound in DMSO is prepared. An excess amount of the compound is added to a phosphate buffer solution (pH 7.4).
-
Equilibration: The suspension is shaken at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation: The saturated solution is filtered or centrifuged to remove undissolved solid.
-
Quantification: The concentration of the compound in the clear supernatant is determined by LC-MS/MS against a standard curve.
B. Lipophilicity (LogD7.4) Determination
-
Method: The shake-flask method is a standard approach.
-
Procedure: A known amount of the compound is dissolved in a biphasic system of n-octanol and phosphate buffer (pH 7.4).
-
Equilibration and Separation: The mixture is vortexed vigorously and then centrifuged to separate the two phases.
-
Analysis: The concentration of the compound in both the aqueous and octanol layers is measured by LC-MS/MS. LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.
C. Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a confluent monolayer that mimics the intestinal epithelium.
-
Assay: The test compound is added to the apical (A) side of the monolayer. Samples are taken from the basolateral (B) side at various time points. The experiment is also performed in the reverse direction (B to A) to determine the efflux ratio.
-
Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.
D. Plasma Protein Binding (Rapid Equilibrium Dialysis)
-
Apparatus: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.
-
Procedure: The test compound is added to plasma in one chamber, and buffer is added to the other. The device is incubated with shaking until equilibrium is reached.
-
Quantification: The concentrations of the compound in both the plasma and buffer chambers are determined by LC-MS/MS. The fraction unbound (fu) is calculated.
E. Metabolic Stability (Human Liver Microsomes)
-
Incubation: The test compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37 °C.
-
Sampling: Aliquots are taken at different time points and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The remaining concentration of the parent compound is measured by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Potential Biological Applications and Mechanism of Action
The structural features of 2-(3-fluorophenyl)ethane-1-sulfonamide suggest several potential therapeutic applications. The sulfonamide group is a known inhibitor of dihydropteroate synthase in bacteria, which is crucial for folic acid synthesis.[16][17][] This makes the compound a candidate for antibacterial research. Additionally, many sulfonamides exhibit inhibitory activity against carbonic anhydrases, which are involved in various physiological processes, suggesting potential applications in glaucoma or as diuretics.[19] The phenethylamine core is a common feature in ligands for aminergic G-protein coupled receptors (GPCRs), opening possibilities for its evaluation against neurological targets.
Conclusion
2-(3-fluorophenyl)ethane-1-sulfonamide represents a novel chemical entity with significant potential for drug discovery. While direct experimental data is scarce, a thorough analysis of its structural components allows for the rational design of a synthetic route and a comprehensive preclinical evaluation plan. The protocols and workflows detailed in this guide provide a robust framework for the synthesis, characterization, and initial ADME/DMPK profiling of this and similar compounds. The successful execution of these studies will be crucial in elucidating the therapeutic potential of this promising molecule.
References
-
MSD Manual Professional Edition. (n.d.). Sulfonamides. MSD Manuals. [Link]
-
Vree, T. B., & Hekster, Y. A. (n.d.). Pharmacokinetics of Sulfonamides in Man. [Link]
-
Pharmacology 2000. (n.d.). Sulfonamides. [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River. [Link]
-
PubMed. (n.d.). [Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept]. [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]
-
Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Sygnature Discovery. [Link]
-
El-Sawy, E. R., et al. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science. [Link]
-
Müller, C. E., et al. (2006). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. PubMed. [Link]
-
Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]
-
Semantic Scholar. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. [Link]
-
Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry. [Link]
-
Khan, K. M., et al. (2012). Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. PubMed. [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
-
ORCA. (2022). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. [Link]
-
MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. MSD Veterinary Manual. [Link]
-
PubChem. (n.d.). N-[2-(3-fluorophenyl)ethyl]-3-sulfanylpropanamide. National Center for Biotechnology Information. [Link]
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]
-
Journal of the American Chemical Society. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. [Link]
-
Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
El-Sayed, M. A. A., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. PMC. [Link]
-
Gowda, B. T., et al. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung. [Link]
-
PubChem. (n.d.). 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride. National Center for Biotechnology Information. [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Biological activities of sulfonamides. [Link]
-
Medind. (n.d.). Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. [Link]
-
Lejan Team. (n.d.). Mechanism of action. [Link]
-
RSC. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
PubChem. (n.d.). Perfluoropentane sulfonamide. National Center for Biotechnology Information. [Link]
-
PMC. (n.d.). Mode of Action of Sulfanilyl Fluoroquinolones. [Link]
-
PubChem. (n.d.). N-{3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl}thiophene-3-sulfonamide. National Center for Biotechnology Information. [Link]
-
Impactfactor. (n.d.). Synthesis and Biological Activity of New Sulfonamide Derivatives. [Link]
-
PubChem. (n.d.). N-(1-(2-fluoro-2-(2-fluorophenyl)ethyl)piperidin-4-yl)-N-phenylpropanamide. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Volcano. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. [Link]
-
PMC. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. [Link]
-
AMERICAN ELEMENTS. (n.d.). 2,2,2-trifluoroethane-1-sulfonamide. [Link]
-
Diva-Portal.org. (n.d.). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. [Link]
-
SciSpace. (n.d.). Antimicrobial sulfonamide drugs. [Link]
- Google Patents. (n.d.).
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. impactfactor.org [impactfactor.org]
- 3. tandfonline.com [tandfonline.com]
- 4. drughunter.com [drughunter.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy 3-(benzenesulfonyl)-N-(2-fluorophenyl)benzenesulfonamide (EVT-3679357) [evitachem.com]
- 9. Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. znaturforsch.com [znaturforsch.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 15. criver.com [criver.com]
- 16. Sulfonamides [pharmacology2000.com]
- 17. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 19. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
